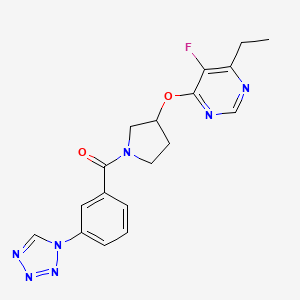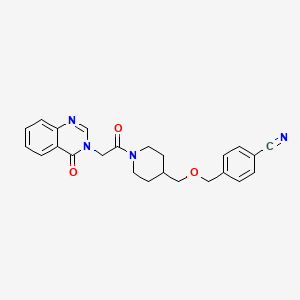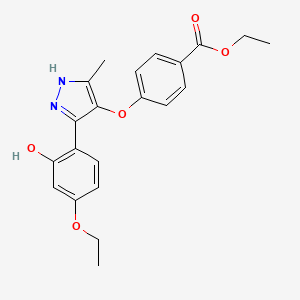
(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound characterized by its complex chemical structure. This compound showcases a phenyl group substituted with a tetrazole ring and a pyrrolidine ring bonded to a methanone moiety that is further connected to a fluorinated pyrimidine. This intricate configuration lends the compound a variety of chemical and biological properties, making it an interesting subject for scientific research.
作用機序
Target of Action
Compounds containing 1h-tetrazole have been known to exhibit antifungal properties
Mode of Action
The exact mode of action of this compound is currently unknown. Tetrazoles are known to react with acidic materials and strong oxidizers . This suggests that the compound may interact with its targets by reacting with acidic residues or oxidizing agents within the target molecules.
Biochemical Pathways
Compounds containing 1h-tetrazole have been associated with antifungal activities , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.
Result of Action
Given its potential antifungal properties , it may result in the inhibition of fungal growth and reproduction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone involves a multi-step process:
Formation of 1H-tetrazol-1-yl benzene:
Coupling with Pyrrolidin-1-yl Methanone: : The 3-position of the phenyl ring is then functionalized to attach the pyrrolidin-1-yl methanone via amide bond formation, often employing reagents such as DCC (dicyclohexylcarbodiimide) in anhydrous conditions.
Ethyl Fluoropyrimidine Substitution: : The final step involves the substitution reaction where the pyrimidine ring is introduced via nucleophilic aromatic substitution, where the 4-position of the fluoropyrimidine is typically reactive towards nucleophilic attack by the oxygen of the pyrrolidine ring.
Industrial Production Methods
Industrial-scale production may leverage:
Continuous Flow Chemistry: : For improved yields and reduced reaction times.
Automation: : Use of automated synthesis platforms to handle the multi-step reactions efficiently.
Optimized Catalysts and Reagents: : Specialized catalysts may be employed to enhance specific steps, such as palladium-catalyzed coupling reactions.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone moiety, forming corresponding carboxylic acids or ketone derivatives.
Reduction: : Reduction reactions can be employed to alter the tetrazole ring or pyrimidine functionalities, potentially transforming them into amines or deoxy analogs.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the tetrazole.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: : Common reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: : Halogenating agents for electrophilic substitution, and organometallics like Grignard reagents for nucleophilic substitution.
Major Products
The products formed from these reactions will vary based on the sites of reactivity, but typically include altered aromatic structures, reduced nitrogen heterocycles, and substituted methanone derivatives.
科学的研究の応用
This compound is of significant interest in multiple fields:
Chemistry: : As a model compound for studying complex synthetic routes and reaction mechanisms.
Medicine: : Could be a candidate for pharmaceutical development, especially if it exhibits bioactive properties such as antimicrobial or anticancer activities.
Industry: : Its synthesis and reactivity profile may make it useful for designing novel materials or chemical intermediates.
類似化合物との比較
Compared to similar compounds such as:
(3-phenyl)(3-((6-methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
(3-(1H-imidazol-1-yl)phenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone: It stands out due to the unique combination of a tetrazole ring and a fluoropyrimidine moiety, which may endow it with distinct reactivity and biological activity profiles.
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-2-15-16(19)17(21-10-20-15)28-14-6-7-25(9-14)18(27)12-4-3-5-13(8-12)26-11-22-23-24-26/h3-5,8,10-11,14H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSOYYFMFUCXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902888.png)
![7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2902892.png)
![1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2902893.png)
![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2902894.png)
![2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2902896.png)
![1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2902897.png)
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2902898.png)

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2902900.png)
![N-Ethyl-N-[2-[(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2902903.png)

![2-oxo-6-(phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B2902908.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2902911.png)
